

An In-depth Technical Guide to Benzyldodecyldimethylammonium Chloride Dihydrate

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Compound of Interest

Compound Name: *Benzyldodecyldimethylammonium
Chloride Dihydrate*

Cat. No.: *B1529001*

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For Researchers, Scientists, and Drug Development Professionals

Benzyldodecyldimethylammonium chloride dihydrate is a quaternary ammonium compound (QAC) that belongs to the class of cationic surfactants.^[1] It is the dihydrate form of benzododecinium chloride, a well-known antiseptic and disinfectant.^{[1][2][3]} This compound is notable for its broad-spectrum antimicrobial properties, targeting a wide range of bacteria, fungi, and viruses, including antibiotic-resistant strains such as methicillin-resistant *Staphylococcus aureus* (MRSA) and multidrug-resistant *P. aeruginosa*.^{[4][5][6]} Its amphiphilic structure, comprising a hydrophilic quaternary ammonium head and a hydrophobic C12 alkyl chain, allows it to integrate into and disrupt microbial cell membranes, making it a valuable agent in various research, pharmaceutical, and industrial applications.^{[1][7][8]}

Chemical and Physical Properties

Benzyldodecyldimethylammonium chloride dihydrate is typically a white to off-white crystalline powder.^{[7][9]} The presence of two water molecules in its hydrated form is a key differentiator from its anhydrous counterpart (CAS 139-07-1).

Table 1: Physicochemical Properties of **Benzyldodecyldimethylammonium Chloride Dihydrate**

Property	Value	Reference
IUPAC Name	benzyl-dodecyl-dimethylazanium;chloride;dihydrate	[2]
Synonyms	Benzyldimethyldodecylammonium chloride dihydrate	[2][9]
CAS Number	147228-80-6	[4][9][10]
Molecular Formula	C ₂₁ H ₄₂ ClNO ₂ (or C ₂₁ H ₃₈ ClN·2H ₂ O)	[2][4][9]
Molecular Weight	376.02 g/mol	[2][4][9][10]
Appearance	White to almost white powder/crystal	[7][9]
Purity	>98.0%	[9]
Solubility	Soluble in water, ethanol, and acetone.[1] ≥ 2.5 mg/mL in DMSO/SBE-β-CD/saline or DMSO/corn oil mixtures.	[4]
Storage	Store at -20°C (powder) or -80°C (in solvent). Keep container tightly sealed in a cool, well-ventilated area, away from moisture and direct sunlight.[5][10]	

Mechanism of Antimicrobial Action

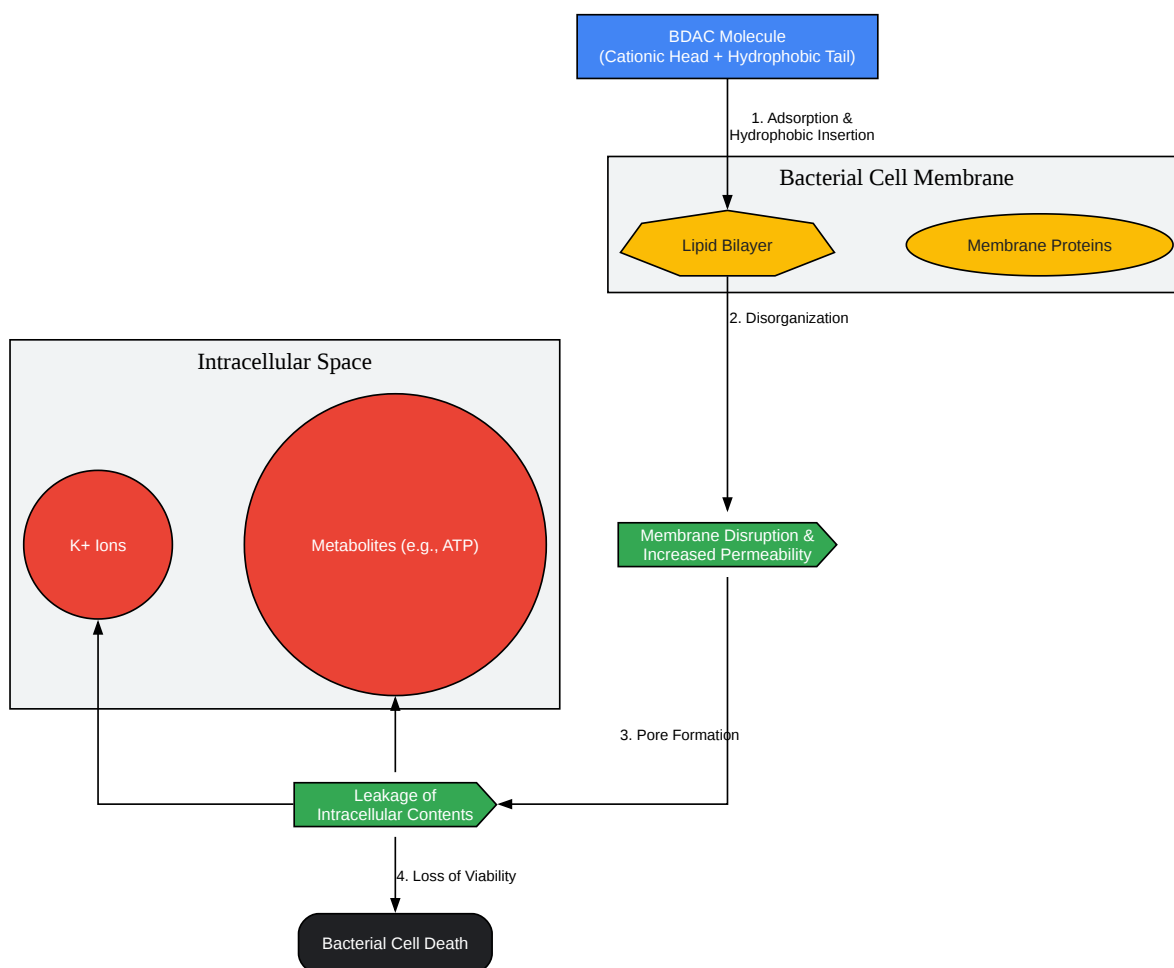
The primary mechanism of action for benzyldodecyldimethylammonium chloride, like other QACs, is the disruption of microbial cell membranes.[1][11][12] This process involves several stages, driven by both electrostatic and hydrophobic interactions.

- **Adsorption and Binding:** The positively charged quaternary ammonium head electrostatically binds to the negatively charged components of the microbial cell surface, such as teichoic

acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.

- **Hydrophobic Interaction:** The long C12 alkyl chain penetrates the hydrophobic core of the lipid bilayer.[\[4\]](#)
- **Membrane Disruption:** This insertion disrupts the packing of membrane lipids, leading to a loss of structural integrity and fluidity.[\[1\]](#)[\[4\]](#)[\[13\]](#)
- **Leakage of Cellular Contents:** The compromised membrane allows for the leakage of essential intracellular components, such as ions (e.g., potassium) and small metabolites, ultimately leading to cell death.[\[4\]](#)[\[11\]](#)

The bactericidal or bacteriostatic effect is dependent on the concentration of the compound.[\[1\]](#)
[\[6\]](#) At higher concentrations, it can also inhibit intracellular enzymes and cause autolysis.[\[11\]](#)



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Caption: Mechanism of antimicrobial action of Benzylidodecyltrimethylammonium chloride (BDAC).

Quantitative Biological Activity

The compound exhibits potent activity against a range of microorganisms and has been evaluated for its cytotoxic effects.

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Organism	Strain	MIC	Reference
Pseudomonas fluorescens	N/A	20 mg/L	[4] [5]
Staphylococcus aureus	N/A	0.4 - 1.8 mg/L	[11]
Escherichia coli	ATCC 10536	N/A (Data for Benzalkonium Chloride)	[14]
Enterococcus hirae	ATCC 10541	N/A (Data for Benzalkonium Chloride)	[14]
Candida albicans	ATCC 10231	N/A (Data for Benzalkonium Chloride)	[14]

Note: Data for the anhydrous form, alkyldimethylbenzylammonium chloride (ADBAC), a blend of C12, C14, and C16 chains.

Table 3: Cytotoxicity Data

Cell Line	Concentration	Incubation Time	Effect	Reference
Rat Thymocytes	1-10 μ M	2 hours	Dose-dependent increase in cell death	[4][5]

Recent studies also indicate that at sub-lethal concentrations, this compound can disrupt the gut microbiota and alter calcium signaling pathways in non-target organisms like honeybees. [15][16]

Experimental Protocols

This protocol describes a general method for the quaternization of an amine.[3]

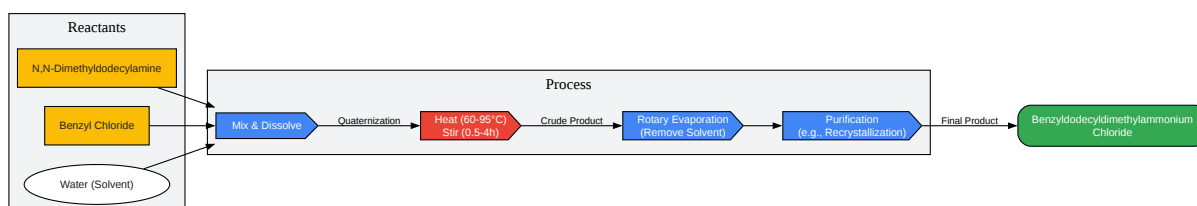
Materials:

- N,N-Dimethyldodecylamine (dodecyldimethyl tertiary amine)
- Benzyl chloride
- Deionized water
- Reaction vessel with stirring and temperature control
- Rotary evaporator

Procedure:

- In a suitable reaction vessel, dissolve N,N-dimethyldodecylamine (1 molar equivalent) and benzyl chloride (1 molar equivalent) in a minimal amount of deionized water (e.g., 2-3 mL per 6 mmol of reactants).[3]
- Heat the mixture to 60-95°C while stirring continuously.[3]
- Maintain the reaction temperature and stirring for 0.5 to 4 hours. Monitor the reaction progress using an appropriate method (e.g., TLC).[3]

- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent (water) using a rotary evaporator under reduced pressure to yield the crude product.[3]
- The resulting residue can be further purified by recrystallization or silica gel column chromatography.[3]



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Caption: General workflow for the synthesis of Benzyldodecyldimethylammonium chloride.

This protocol is a standard broth microdilution method for determining the MIC of an antimicrobial agent.

Materials:

- **Benzyldodecyldimethylammonium chloride dihydrate** stock solution
- Sterile 96-well microplates
- Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
- Bacterial inoculum, standardized to a specific cell density (e.g., 5×10^5 CFU/mL)

- Incubator

Procedure:

- Prepare a serial two-fold dilution of the **Benzylldodecyldimethylammonium chloride dihydrate** stock solution in the broth medium directly in the wells of a 96-well plate. The final volume in each well should be 100 μ L.
- Add 100 μ L of the standardized bacterial inoculum to each well, bringing the final volume to 200 μ L. This will dilute the compound concentration by half.
- Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
- Seal the plate and incubate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.
- After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

This protocol outlines a common method for assessing the cytotoxicity of a compound on a mammalian cell line.

Materials:

- Mammalian cell line (e.g., rat thymocytes)
- Complete cell culture medium
- **Benzylldodecyldimethylammonium chloride dihydrate**
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or acidified isopropanol)
- Microplate reader

Procedure:

- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
- Prepare serial dilutions of the compound in complete cell culture medium.
- Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound. Include untreated control wells.
- Incubate the plate for a specified period (e.g., 2 hours, as per the rat thymocyte study).^[4]
- After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
- Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate cell viability as a percentage relative to the untreated control. Data can be used to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Safety and Handling

Benzyl dodecyl dimethyl ammonium chloride dihydrate is a hazardous substance and requires careful handling.

- Hazards: Harmful if swallowed (H302), causes severe skin burns and eye damage (H314, H318), and is very toxic to aquatic life with long-lasting effects (H400, H410).^{[10][17][18]}
- Personal Protective Equipment (PPE): Wear protective gloves, impervious clothing, and safety goggles with side-shields. Use a suitable respirator if dust or aerosols are generated.^{[10][19]}
- First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.^[18] For skin contact, wash off immediately with soap

and plenty of water.[10] If ingested, rinse mouth, do NOT induce vomiting, and call a physician immediately.[10][18][19]

- Incompatibilities: Avoid strong acids, alkalis, and strong oxidizing or reducing agents.[10]

This guide provides a comprehensive overview of **Benzyl dodecyl dimethyl ammonium chloride dihydrate** for research and development purposes. Due to its potent biological activity and associated hazards, all experimental work should be conducted in a controlled laboratory setting by trained personnel, adhering to all relevant safety protocols.

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